molecular formula C16H8F2 B12562989 1,4-Difluoropyrene CAS No. 185141-28-0

1,4-Difluoropyrene

Cat. No.: B12562989
CAS No.: 185141-28-0
M. Wt: 238.23 g/mol
InChI Key: HIPCUSRYZSIVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoropyrene can be synthesized through several methods, including direct fluorination and substitution reactions. One common approach involves the fluorination of pyrene using elemental fluorine or fluorinating agents such as Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the 1 and 4 positions of the pyrene molecule.

Another method involves the substitution of hydrogen atoms in pyrene with fluorine atoms using nucleophilic aromatic substitution reactions. This process often requires the use of strong bases and fluorinating reagents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure high yield and purity of the final product, often requiring multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoropyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated pyrene derivatives.

    Reduction: Dihydro-1,4-Difluoropyrene.

    Substitution: Various substituted pyrene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Difluoropyrene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,4-Difluoropyrene depends on its specific application. In biological systems, the compound may interact with cellular components through its aromatic structure and fluorine atoms, affecting various molecular targets and pathways. For example, its fluorescence properties can be used to track cellular processes and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoropyrene: Another fluorinated pyrene derivative with fluorine atoms at the 1 and 2 positions.

    1,3-Difluoropyrene: Fluorinated at the 1 and 3 positions, exhibiting different reactivity and properties.

    1,6-Difluoropyrene: Fluorinated at the 1 and 6 positions, used in similar applications but with distinct chemical behavior.

Uniqueness

1,4-Difluoropyrene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects compared to other fluorinated pyrene derivatives. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.

Properties

CAS No.

185141-28-0

Molecular Formula

C16H8F2

Molecular Weight

238.23 g/mol

IUPAC Name

1,4-difluoropyrene

InChI

InChI=1S/C16H8F2/c17-13-7-6-12-14(18)8-10-3-1-2-9-4-5-11(13)16(12)15(9)10/h1-8H

InChI Key

HIPCUSRYZSIVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=C3C(=C(C=C4)F)C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.